Cobalt(III) acetylacetonate
Overview
Description
It is a green, diamagnetic solid that is soluble in organic solvents but not in water . This compound is used in various applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(III) acetylacetonate is typically synthesized by reacting cobalt(II) carbonate with acetylacetone in the presence of hydrogen peroxide. The reaction proceeds as follows :
[ 2 \text{CoCO}_3 + 6 \text{CH}_3\text{COCH}_2\text{COCH}_3 + \text{H}_2\text{O}_2 \rightarrow 2 \text{Co(C}_5\text{H}_7\text{O}_2\text{)}_3 + 2 \text{CO}_2 + 4 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the oxidation of cobalt(II) acetylacetonate using hydrogen peroxide in an organic solvent that is miscible with water and inert to hydrogen peroxide .
Chemical Reactions Analysis
Types of Reactions
Cobalt(III) acetylacetonate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to cobalt(II) acetylacetonate.
Substitution: It is susceptible to electrophilic aromatic substitution, where protons on the central carbon are replaced with diverse electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation and nitrating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound introduces a nitro group onto the acetylacetonate ligand .
Scientific Research Applications
Cobalt(III) acetylacetonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cobalt(III) acetylacetonate involves its ability to form stable coordination complexes with various ligands. The acetylacetonate ligands bind to the cobalt ion in a bidentate fashion, forming a six-membered chelate ring . This coordination mode influences the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications.
Comparison with Similar Compounds
Cobalt(III) acetylacetonate can be compared with other metal acetylacetonates, such as:
- Iron(III) acetylacetonate
- Manganese(III) acetylacetonate
- Aluminium(III) acetylacetonate
These compounds share similar coordination structures and reactivity patterns but differ in their specific applications and properties. For example, iron(III) acetylacetonate is used in different catalytic processes, while aluminium(III) acetylacetonate is often used in polymerization reactions .
Properties
IUPAC Name |
cobalt(3+);(Z)-4-oxopent-2-en-2-olate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCQEPWEBDOALW-LNTINUHCSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Co+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21CoO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark-green or black solid; [Hawley] Dark green crystals, slightly soluble in water (3 g/L); [MSDSonline] | |
Record name | Cobalt(III) acetylacetonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8036 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
21679-46-9 | |
Record name | Cobalt(III) acetylacetonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q3A69X2F2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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